1,3-Thiazolidin-2-ol
Description
Overview of 1,3-Thiazolidin-2-ol in Heterocyclic Chemistry
This compound is a heterocyclic compound characterized by a five-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a hydroxyl group attached to the carbon at position 2. ontosight.ai This structure makes it a derivative of thiazolidine (B150603). nih.gov The presence of both sulfur and nitrogen atoms within the ring imparts unique chemical properties to the molecule. ontosight.ai
The 1,3-thiazolidine ring system is a notable scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov The core structure of this compound, with its reactive hydroxyl group, positions it as a valuable intermediate and building block in organic synthesis. ontosight.aisigmaaldrich.comsigmaaldrich.com It can be synthesized through various methods, including the reaction of cysteine or other thiols with aldehydes or ketones. ontosight.ai
A key feature of molecules like this compound is the potential for tautomerism, where the compound can exist in different isomeric forms that readily interconvert. nih.govmdpi.com In the case of this compound, it can exist in equilibrium with its tautomeric form, 1,3-thiazolidin-2-one. This phenomenon is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. The study of such tautomeric equilibria is a significant area of research in heterocyclic chemistry. mdpi.comresearchgate.netnih.gov
Historical Perspectives in 1,3-Thiazolidine Research
Research into thiazolidine derivatives has a history spanning several decades. The synthesis of thiazolidines through the reaction of 3-mercaptoalkylamines with aldehydes and ketones has been a known method for over 40 years. rsc.org A significant surge in interest in the broader class of thiazolidinediones, which are structurally related to this compound, occurred in the early 1980s with their identification as potential insulin-sensitizing agents by the pharmaceutical company Takeda. globalresearchonline.net
While much of the early focus was on 2,4-thiazolidinediones, this research laid the groundwork for a deeper exploration of the entire thiazolidine family. globalresearchonline.net The initial discovery of compounds like Ciglitazone, although not brought to market due to toxicity, spurred the development of other, safer thiazolidinedione-based drugs. globalresearchonline.net This historical context of the wider thiazolidine class is essential for understanding the foundational knowledge that has informed the more specific investigation of moieties like this compound. The development of synthetic methodologies and the understanding of the structure-activity relationships of various thiazolidine derivatives have been built upon this earlier work.
Significance and Research Interest in the this compound Moiety
The significance of the this compound moiety stems from its role as a versatile pharmacophore and a key synthetic intermediate. nih.gov The presence of both a thiol and a secondary alcohol characteristic contributes to its reactivity and potential biological activity. ontosight.ai
Research interest in this compound and its derivatives is driven by their potential applications in medicinal chemistry. Studies have suggested that compounds containing this scaffold may possess antioxidant and antimicrobial properties. ontosight.ai The thiol group within the structure is thought to contribute to its ability to scavenge free radicals. ontosight.ai
Furthermore, this compound serves as a precursor for the synthesis of more complex molecules, including various biologically active heterocyclic systems. ontosight.ai For instance, it can be a starting material for the preparation of certain thiazolidine-based nucleoside analogues, which are a class of compounds investigated for their therapeutic potential. The ability to modify the structure at various positions allows for the creation of a library of derivatives with diverse pharmacological profiles. juniperpublishers.com The ongoing research into the synthesis and biological evaluation of new thiazolidine derivatives underscores the continued importance of the this compound scaffold in the quest for novel therapeutic agents. nih.govresearchgate.netmdpi.com
Data Tables
Table 1: Properties of 1,3-Thiazolidin-2-one (Tautomer of this compound)
| Property | Value |
|---|---|
| Molecular Formula | C₃H₅NOS |
| Molecular Weight | 103.14 g/mol |
| CAS Number | 2682-49-7 |
| Physical Form | Solid |
| Melting Point | 42-44 °C |
This table is interactive. You can sort the data by clicking on the column headers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
121739-44-4 |
|---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
1,3-thiazolidin-2-ol |
InChI |
InChI=1S/C3H7NOS/c5-3-4-1-2-6-3/h3-5H,1-2H2 |
InChI Key |
QQZVYINTKUPKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Thiazolidin 2 Ol and Its Analogs
Direct Synthesis of 1,3-Thiazolidin-2-ol
The direct formation of the this compound ring system is a key focus in heterocyclic chemistry. These methods typically involve the cyclization of bifunctional precursors.
Reaction of Thiols with Carbonyl Compounds
The synthesis of this compound and its derivatives can be achieved through the reaction of compounds containing both thiol and amine functionalities with aldehydes or ketones. ontosight.ai A prominent example involves the use of amino acid precursors like L-Cysteine.
A versatile synthesis route produces β-L-1,3-thiazolidine nucleoside analogues starting from the key intermediate N-tert-butoxy-carbonyl-4-hydroxymethyl-1,3-thiazolidine-2-ol. nih.gov This intermediate is accessible in a 57% yield from L-Cysteine methylester hydrochloride. nih.gov Similarly, novel 1,3-thiazolidine purine (B94841) nucleosides are derived from the same key intermediate, N-tert-butoxycarbonyl-1,3-thiazolidine-2-ol, which is also obtained from L-cysteine methylester hydrochloride. google.com
Conversion Strategies from Related Heterocycles
Alternative strategies involve the chemical modification of pre-existing thiazolidine (B150603) rings to introduce the 2-hydroxyl group or to create closely related analogs.
A common route to 1,3-thiazolidin-2-one, a close analog of this compound, is through the conversion of 1,3-thiazolidine-2-thiones. researchgate.netnih.gov This transformation involves a desulfurization-oxygenation reaction. nih.gov Research has demonstrated that reacting various substituted thiazolidine-2-thiones with haloethanols in the presence of a base like sodium ethoxide can produce the corresponding thiazolidin-2-ones in moderate to good yields. researchgate.net The reaction conditions are optimized, with factors like temperature and reaction time influencing the efficiency of the conversion. researchgate.net This method is applicable to a range of substrates, including those with substitutions at the C4 and C5 positions of the thiazolidine ring. researchgate.net
| Entry | Substituents (R¹, R², R³) | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1 | H, H, H | 4 h, 80 °C | 60 |
| 2 | (S)-Me, H, H | 4 h, 80 °C | 66 |
| 3 | (S)-Ph, H, H | 4 h, 60 °C | 70 |
| 4 | (S)-iPr, H, H | 5 h, 60 °C | 85 |
| 5 | (S)-iBu, H, H | 4 h, 60 °C | 73 |
| 6 | (S)-Bn, H, H | 5 h, 60 °C | 73 |
| 7 | H, (R)-Ph, H | 4 h, 60 °C | 71 |
| 8 | H, H, (±)-Me | 4 h, 60 °C | 67 |
| 9 | H, H, (R)-Ph | 4 h, 60 °C | 79 |
| 10 | Me, Me, H | 4 h, 60 °C | 74 |
The functionalization of the 1,3-thiazolidine ring at the C2 position is another synthetic approach. The oxidation of 1,3-thiazolidines can lead to the formation of 2-thiazolines, which are unsaturated analogs. A notable method involves a Ru-catalyzed oxidation using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This reaction is chemoselective, favoring the amine-imine oxidation, and regioselective, introducing the double bond at the 2-position of the heterocycle. researchgate.net This process provides a pathway to functionalized analogs from the basic saturated thiazolidine scaffold.
Synthesis of Key 1,3-Thiazolidine Scaffolds
The synthesis of core thiazolidine structures, particularly those with a carbonyl group at the C2 position, is fundamental for developing a wide range of derivatives.
Synthesis of 1,3-Thiazolidin-2-ones
1,3-Thiazolidin-2-ones are important heterocyclic motifs that serve as key analogs to this compound. Several synthetic methods have been developed for their preparation.
One innovative and green chemistry approach is a transition-metal-free, three-component reaction. nih.govmdpi.com In this method, readily available arylamines react with elemental sulfur and carbon dioxide (at 1 atm) to generate functionalized thiazolidin-2-ones in moderate to good yields. nih.govmdpi.com The reaction proceeds via a C-H bond functionalization and is noted for its high step economy, forming three new bonds in a single operation. nih.gov The process shows good tolerance for various functional groups on the arylamine starting material. mdpi.com
| Entry | Arylamine Substrate | Yield (%) |
|---|---|---|
| 1 | N,N-dimethylaniline | 72 |
| 2 | N,N-diethylaniline | 65 |
| 3 | N-methyl-N-phenylaniline | 75 |
| 4 | N-phenylpyrrolidine | 81 |
| 5 | N-phenylpiperidine | 83 |
| 6 | 4-(dimethylamino)biphenyl | 63 |
| 7 | 3-methoxy-N,N-dimethylaniline | 58 |
| 8 | 4-fluoro-N,N-dimethylaniline | 61 |
Reaction Conditions: arylamine (0.2 mmol), S₈ (0.8 mmol), NaOᵗBu (6.0 eq.), CO₂ (1 atm), 1,4-dioxane (B91453) (1 mL), 24 h, 140 °C. Isolated yields.
Another established route involves the use of chiral precursors to build the thiazolidinone ring. For instance, (4S)-benzyl-1,3-thiazolidin-2-one can be synthesized from L-phenylalanine. google.com This chiral auxiliary can then be N-acylated using agents like propionyl chloride in the presence of triethylamine (B128534) to yield the N-propionyl derivative. google.com
Desulfurization-Oxygenation Reactions
The conversion of a thione (C=S) group to a carbonyl (C=O) group is a key transformation for producing 2-oxazolidinones from their 2-thione precursors. A notable method involves a visible-light-assisted oxidative desulfurization-oxygenation. This approach has been successfully applied to cyclic thio-amides like 5-arylalkylidene-rhodanine derivatives to produce the corresponding thiazolidine-2,4-diones. researchgate.net The reaction employs potassium persulfate (K₂S₂O₈) as a terminal oxidant, which promotes a green chemistry profile by not leaving hazardous waste. researchgate.net This photocatalytic method represents the first conversion of the thioxo group in rhodanine (B49660) derivatives to its oxygen analog using visible light. researchgate.net The protocol has shown general applicability with various 5-arylalkylidene-rhodanines, consistently affording high product yields. researchgate.net
Reactions of 1,3-Thiazolidines with Urea (B33335)
Urea and its derivatives serve as crucial reagents in the synthesis of heterocyclic compounds, including those with a thiazolidine core. For instance, novel 1,3-thiazolidin-4-one derivatives have been synthesized through addition reactions between various acetophenones and urea in a glycosylation process. researchgate.net Another synthetic route involves reacting 2-aminobenzothiazoles with urea or related compounds like cyanic acid and phosgene. mdpi.com More complex structures, such as N-(6-fluoro,7-chloro-benzothiazol-2-yl)-N′-(2-aryl, 4-one-thiazolidin-3-yl)ureas, have been synthesized. This multi-step process begins with the reaction of 6-fluoro,7-chloro-2-aminobenzothiazole with ethyl chloroformate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a semicarbazide (B1199961) intermediate. mdpi.com This intermediate is then reacted with aromatic aldehydes to yield semicarbazones, which are subsequently cyclized with thioglycolic acid to form the final thiazolidinone derivatives. mdpi.com
Transition-Metal-Free Carbonylation Approaches
The development of transition-metal-free carbonylation reactions offers a more sustainable alternative to traditional metal-catalyzed methods. While direct metal-free carbonylation to form this compound is an emerging area, related advancements highlight the potential of this approach. For example, a stable singlet ambiphilic carbene has been shown to activate carbon monoxide and catalytically promote the carbonylation of an o-quinone into a cyclic carbonate. nih.gov This discovery paves the way for developing new metal-free catalyzed carbonylation reactions. nih.gov The field of single-electron-transfer (SET) mediated carbonylation has also seen significant progress, presenting strategies for the carbonylation of organic halides under mild conditions, which could potentially be adapted for thiazolidine systems. nih.gov
Synthesis of 1,3-Thiazolidine-2-thiones
1,3-Thiazolidine-2-thiones are valuable synthetic intermediates and are themselves a target of significant synthetic effort. Key methods for their preparation include cycloaddition reactions, multicomponent strategies, and catalyzed cyclizations.
Cycloaddition Reactions with Carbon Disulfide
Cycloaddition reactions involving carbon disulfide (CS₂) are a direct and atom-efficient method for constructing the 1,3-thiazolidine-2-thione core. A prominent example is the reaction of aziridines with CS₂. organic-chemistry.org Amidato lanthanide amides have been used to catalyze these cycloadditions under mild conditions, producing thiazolidine-2-thiones in good yields with tolerance for various functional groups. organic-chemistry.org The reaction of cis- and trans-2,3-dialkyl-substituted aziridines with carbon disulfide also yields the corresponding 4,5-disubstituted thiazolidine-2-thiones. researchgate.net Furthermore, computational studies using Density Functional Theory (DFT) have explored the feasibility of this process using metal-free catalytic systems, such as a binary TPPH₂/TBACl system or a bifunctional TPPH₄Cl₂ molecule, which can activate both the CS₂ and the aziridine (B145994). rsc.org These theoretical studies suggest that the formation of thiazolidine-2-thiones is energetically more favorable than the synthesis of their oxazolidin-2-one analogs from CO₂, indicating the synthetic potential of these eco-compatible methods. rsc.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules like 1,3-thiazolidine-2-thiones in a single step from simple starting materials. One such strategy involves the reaction of primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates. organic-chemistry.orgthieme-connect.com This reaction proceeds through a domino alkylation/intramolecular Michael addition sequence to give the desired products in high yields. thieme-connect.com Another MCR involves combining primary amines, CS₂, and sulfoxonium ylides, which affords thiazolidine-2-thiones after dehydration in an acidic environment. organic-chemistry.orgorganic-chemistry.org A three-component reaction between amines, carbon disulfide, and fumaryl (B14642384) chloride in water at room temperature has also been reported for the synthesis of 2-(3-alkyl-4-oxo-2-thioxo-1,3-thiazolan-5-yl)acetic acid derivatives. researchgate.net
Table 1: Examples of Multicomponent Reactions for Thiazolidine-2-thione Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Primary Amine | Carbon Disulfide | γ-Bromocrotonates | Thiazolidine-2-thiones | organic-chemistry.org, thieme-connect.com |
| Primary Amine | Carbon Disulfide | Sulfoxonium Ylides | Thiazolidine-2-thiones | organic-chemistry.org, organic-chemistry.org |
| Benzylamine | Carbon Disulfide | Fumaryl Chloride | 2-Thioxo-1,3-thiazolidin-4-one derivative | researchgate.net |
Organocatalytic and Metal-Catalyzed Methods
Both organocatalysts and metal catalysts have been effectively employed in the synthesis of 1,3-thiazolidine-2-thiones.
Organocatalytic Methods: An efficient organocatalytic synthesis uses 2-pyridinecarboxaldehyde (B72084) oxime as a base catalyst to promote the cyclization between aziridines and carbon disulfide in DMF at 40 °C. researchgate.net Another notable organocatalytic protocol involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) for the construction of 1,3-thiazolidine-2-thione scaffolds from α-tertiary propargylamines and CS₂. acs.org This base-catalyzed reaction proceeds efficiently with low catalyst loading at room temperature and without a solvent, providing good to excellent yields (66–95%). acs.org The proposed mechanism involves a nucleophilic attack of the propargylamine (B41283) on CS₂, followed by a DABCO-mediated proton abstraction and a subsequent 5-exo-dig cyclization. acs.org
Table 2: DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones
| Catalyst | Substrates | Conditions | Yield | Reference |
| DABCO (15 mol%) | α-Tertiary Propargylamines, CS₂ | 25 °C, 6 h, neat | 66-95% | acs.org |
Metal-Catalyzed Methods: Transition metals, including silver, gold, copper, and palladium, have been utilized to catalyze the synthesis of these heterocycles. acs.org For example, a structurally simple nickel complex, (Me₃P)₂NiCl₂, catalyzes the Sₙ1-type alkylation of chiral N-acyl thiazolidinethiones, yielding adducts as single diastereomers in high yields. acs.org Copper-catalyzed one-pot syntheses have been developed for related thiazolidin-2-imines, where the copper catalyst facilitates both the initial formation of a propargylamine intermediate and the subsequent cyclization step. nih.gov Silver salts are also noted for their ability to promote radical cyclization reactions through single electron transfer (SET), a strategy that has been applied in various heterocyclic syntheses. researchgate.net
Synthesis of 1,3-Thiazolidin-4-ones
The synthesis of the 1,3-thiazolidin-4-one core is a well-established area of heterocyclic chemistry, with several reliable methods available for the construction of this valuable scaffold. These methodologies can be broadly categorized into condensation reactions, cyclization strategies, and multicomponent approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone reaction for the functionalization of pre-formed 1,3-thiazolidin-4-one rings, particularly at the C5-position. nih.govnih.gov This reaction involves the condensation of a 1,3-thiazolidin-4-one, which possesses an active methylene (B1212753) group at the C5-position, with an aldehyde or ketone. nih.govnih.gov The nucleophilic character of the C5-methylene carbon facilitates an attack on the electrophilic carbonyl carbon of the oxo-compound, leading to the formation of a C5-exocyclic double bond. nih.gov
A variety of catalysts can be employed to facilitate this transformation, including organic bases such as piperidine (B6355638) and sodium acetate (B1210297). nih.govresearchgate.net Interestingly, biocatalysts like baker's yeast (Saccharomyces cerevisiae) have also been successfully utilized, presenting a greener alternative to traditional catalysts. researchgate.net The reaction of 2-imino-1,3-thiazolidin-4-ones with various aldehydes under Knoevenagel conditions is a common strategy to produce 5-benzylidene-2-imino-1,3-thiazolidin-4-one derivatives. nih.govjocpr.com For instance, the condensation of 2-imino-1,3-thiazolidin-4-one with substituted aryl aldehydes in the presence of diisopropylethylamine in ethanol (B145695) has been reported to yield the corresponding 5-benzylidene derivatives in excellent yields. jocpr.com
| Reactants | Catalyst/Base | Product Type | Ref. |
| 1,3-Thiazolidin-4-one & Aldehyde/Ketone | Piperidine, Sodium Acetate, Baker's Yeast | 5-Ene-4-thiazolidinones | nih.govresearchgate.net |
| 2-Imino-1,3-thiazolidin-4-one & Aryl Aldehydes | Diisopropylethylamine | 5-Benzylidene-2-imino-1,3-thiazolidin-4-ones | jocpr.com |
| 2-Imino-1,3-thiazolidin-4-ones & Related Aldehydes | Sodium Acetate | 5-Benzylidene-2-imino-1,3-thiazolidin-4-one derivatives | nih.gov |
Cyclization Reactions from Thioureas and Halo-compounds
A prevalent and versatile method for the synthesis of the 1,3-thiazolidin-4-one ring system involves the cyclization of thiourea (B124793) or its derivatives with compounds containing a halo-group and an ester or carboxylic acid functionality. jrespharm.comsapub.orgresearchgate.net This approach typically utilizes α-haloesters, such as ethyl bromoacetate (B1195939), or α-halocarboxylic acids, like chloroacetic acid, as the cyclizing agents. nih.govjrespharm.com
The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization with the elimination of a molecule of water or alcohol to form the thiazolidinone ring. The presence of a base, commonly anhydrous sodium acetate, is often required to facilitate the reaction. nih.govjrespharm.comsapub.org This method has been successfully employed for the synthesis of 2-imino-1,3-thiazolidin-4-ones from various thiourea precursors. nih.govjrespharm.com For example, reacting substituted thioureas with ethyl bromoacetate in the presence of sodium acetate in ethanol is a documented route to 2-imino-1,3-thiazolidin-4-one derivatives. jrespharm.com Similarly, the reaction of thiourea compounds with α-chloroacetic acid in the presence of sodium acetate leads to the formation of 2-imino-1,3-thiazolidin-4-ones. nih.gov
| Thiourea Derivative | Halo-compound | Base/Catalyst | Product | Ref. |
| Thiourea | Ethyl bromoacetate | Sodium acetate | 2-Imino-1,3-thiazolidin-4-one | jrespharm.com |
| Thiourea derivative | α-Chloroacetic acid | Sodium acetate | 2-Imino-1,3-thiazolidin-4-one | nih.gov |
| Thiosemicarbazones | Chloroacetic acid | Anhydrous sodium acetate | 2-Substituted-1,3-thiazolidine-4-ones | sapub.org |
One-Pot Multicomponent Syntheses
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of 1,3-thiazolidin-4-ones. researchgate.netcrimsonpublishers.comnih.gov These reactions allow for the construction of the heterocyclic ring in a single step from three or more starting materials, avoiding the need for isolation of intermediates.
A common three-component approach involves the reaction of an amine, an aldehyde, and thioglycolic acid. researchgate.netnih.gov This condensation can be performed under various conditions, including in aqueous media with L-proline as a catalyst, which represents an environmentally benign methodology. researchgate.net Another notable one-pot synthesis of 1,3-thiazolidin-4-one derivatives involves the reaction of phenyl isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) under catalyst-free conditions. crimsonpublishers.com This method provides a direct route to highly functionalized 2-imino-1,3-thiazolidin-4-ones. crimsonpublishers.com Furthermore, a solvent-free, [Et3NH][HSO4] catalyzed one-pot protocol has been developed for the synthesis of 1,3-thiazolidin-4-ones in excellent yields. nih.gov
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Ref. |
| Aromatic/Heterocyclic Aldehyde | Aromatic Amine | Thioglycolic Acid | L-Proline, Water, Room Temperature | 1,3-Thiazolidin-4-ones | researchgate.net |
| Phenyl Isothiocyanate | Primary Amines | Dimethyl Acetylenedicarboxylate | Catalyst-free | 2-Imino-1,3-thiazolidin-4-one derivatives | crimsonpublishers.com |
| Amine | Aldehyde | Mercaptoacetic Acid | Graphene Oxide, Water | 1,3-Thiazolidin-4-one | researchgate.net |
| 5-Substituted phenyl-1,3,4-thiadiazol-2-amines | Substituted Benzaldehydes | 2-Mercaptoacetic acid | One-pot | Thiazolidine-4-one molecular hybrids | nih.gov |
Synthesis of 2-Imino-1,3-thiazolidines
The 2-imino-1,3-thiazolidine scaffold is another important heterocyclic system with various synthetic routes developed for its preparation. Key strategies include ring transformations of existing heterocyclic structures and annulation reactions that build the ring from acyclic precursors.
Ring Transformation of Aziridine Derivatives
A sophisticated approach to the synthesis of 2-imino-1,3-thiazolidines involves the ring transformation of aziridine derivatives. researchgate.netnih.gov One such method is the reaction of 1-arylmethyl-2-(thiocyanomethyl)aziridines with a catalytic amount of titanium(IV) chloride in dichloromethane. researchgate.netnih.gov This process leads to the efficient and straightforward formation of 3-arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidines. researchgate.netnih.gov The requisite 2-(thiocyanomethyl)aziridines can be prepared from the corresponding 2-(bromomethyl)aziridines and potassium thiocyanate (B1210189). researchgate.netnih.gov
Another significant ring transformation strategy is the Lewis acid-catalyzed domino ring-opening cyclization of activated aziridines with isothiocyanates. acs.orgresearchgate.net This reaction proceeds via an SN2-type ring-opening of the aziridine, followed by a 5-exo-dig cyclization to furnish highly substituted 2-iminothiazolidine derivatives with excellent yields and stereospecificity. acs.orgresearchgate.net Zinc tetrafluoroborate (B81430) has also been employed to mediate the ring expansion of trans-aziridine-2-carboxylates with isothiocyanates to yield cis-2-iminothiazolidines. carta-evidence.orgacs.org
| Aziridine Derivative | Reagent | Catalyst/Conditions | Product Type | Ref. |
| 1-Arylmethyl-2-(thiocyanomethyl)aziridines | - | Titanium(IV) chloride, Dichloromethane | 3-Arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidines | researchgate.netnih.gov |
| Activated Aziridines | Aryl and Alkyl Isothiocyanates | Lewis Acid | Highly substituted 2-iminothiazolidines | acs.orgresearchgate.net |
| trans-N-Alkyl aziridine-2-carboxylates | Phenyl/alkyl isothiocyanates | Zinc tetrafluoroborate, Dichloroethane | cis-2-Iminothiazolidines | carta-evidence.orgacs.org |
Annulation Reactions
Annulation reactions provide a powerful tool for the construction of the 2-imino-1,3-thiazolidine ring system from acyclic components. A notable example is the base-mediated [3+2] annulation of substituted thioureas with allylic bromides that bear electron-withdrawing groups. researchgate.netsci-hub.se This domino process is initiated by a nucleophilic displacement of the bromide by the thiourea, forming an allylic isothiourea intermediate. sci-hub.se This intermediate then undergoes an intramolecular anti-Michael addition under mild conditions to afford the 2-iminothiazolidine core. sci-hub.se This method is characterized by its operational simplicity and tolerance for a variety of functional groups. sci-hub.se
| Reactant 1 | Reactant 2 | Base | Reaction Type | Product Type | Ref. |
| Substituted Thioureas | Allylic Bromides | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | [3+2] Annulation | 2-Iminothiazolidines | researchgate.netsci-hub.se |
Catalytic Methodologies
Catalytic methods are pivotal in modern organic synthesis for their ability to enhance reaction rates and selectivity. In the context of 1,3-thiazolidine synthesis, various catalysts have been employed to improve yields and reaction conditions.
Organo-catalysis has emerged as a powerful tool. For instance, 2-pyridinecarboxaldehyde oxime has been effectively used as a base catalyst for the cyclization reaction between aziridines and carbon disulfide, producing 1,3-thiazolidine derivatives. researchgate.net The choice of catalyst can be critical, as steric hindrance on the catalyst's structure can influence the reaction's progress. researchgate.net
Nanocatalysts also offer significant advantages due to their high surface area and reactivity. Nickel(II) ions stabilized on zeolite-Y (NNZ) have been developed as a highly efficient nanoporous catalyst for the synthesis of 3-benzimidazolyl-1,3-thiazolidin-4-one derivatives. tandfonline.com This method proceeds under ambient conditions in ethanol, offering high yields and easy catalyst recovery. tandfonline.com Similarly, palladium doped on TCH@SBA-15 nanocomposites has been utilized for the three-component synthesis of N-benzo-imidazo- or -thiazole-1,3-thiazolidinones in a green acetone-water mixture. frontiersin.org
Ionic liquids (ILs) can function as both solvent and catalyst, providing a greener alternative to traditional organic solvents. tandfonline.com For example, [Et3NH][HSO4] has been used as a catalyst in the one-pot, multicomponent synthesis of 1,3-thiazolidin-4-ones, resulting in excellent yields and high purity of the products. nih.gov Another example is the use of triethylammonium (B8662869) dihydrogen phosphate, a simple ionic liquid, for the solvent-free synthesis of thiazolidine-4-one derivatives with good to excellent yields. benthamdirect.com
The following table summarizes various catalytic systems used in the synthesis of 1,3-thiazolidine derivatives:
| Catalyst | Reactants | Product | Key Features | Reference |
| 2-Pyridinecarboxaldehyde oxime | Aziridines, Carbon disulfide | 1,3-Thiazolidine derivatives | Organo-catalytic, base-catalyzed cyclization | researchgate.net |
| Ni@zeolite-Y (NNZ) | 2-Aminobenzimidazole, Aromatic aldehydes, Thioglycolic acid | 3-Benzimidazolyl-1,3-thiazolidin-4-ones | Nanoporous catalyst, ambient conditions, high yields | tandfonline.com |
| Pd/TCH@SBA-15 | Aldehyde derivatives, 2-Aminobenzimidazole/benzothiazole, Thioglycolic acid | N-Benzo-imidazo-/-thiazole-1,3-thiazolidinones | Nanocomposite catalyst, green solvent system | frontiersin.org |
| [Et3NH][HSO4] | Aniline, Aromatic aldehyde, Thioglycolic acid | 1,3-Thiazolidin-4-ones | Ionic liquid catalyst, high yields and purity | nih.gov |
| Triethylammonium dihydrogen phosphate | --- | Thiazolidine-4-one derivatives | Ionic liquid, solvent-free, good to excellent yields | benthamdirect.com |
Advanced Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and selective methods for preparing 1,3-thiazolidine derivatives.
Green Chemistry Approaches in 1,3-Thiazolidine Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,3-thiazolidines, this has been achieved through several strategies.
One-pot, multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy. A simple, catalyst-free, and environmentally friendly method has been developed for the three-component, one-pot synthesis of 2-aryl-3-substituted-4-thiazolidinones in water. rsc.orgrsc.org This approach provides rapid access to these compounds in good to excellent yields without the need for a catalyst. rsc.orgrsc.org
The use of green solvents is another key aspect. A sustainable cascade synthesis of 1,3-thiazolidine derivatives has been developed using eco-friendly solvents like ethyl-L-lactate and ethanol at room temperature. csic.esnih.govresearchgate.net This method offers high-purity products with exceptional yields and short reaction times. csic.esnih.govresearchgate.net Deep eutectic solvents (DES), such as a mixture of zinc chloride and urea, have also been employed as both a greener solvent and a catalyst for the synthesis of thiazolidinone derivatives, affording excellent yields. nih.gov
Solvent-free synthesis represents a significant step towards greener processes. An efficient, one-pot, solvent-free synthesis of 2-(substituted) phenyl-3-pyridin-2-yl-1,3-thiazolidin-4-ones has been achieved using microwave irradiation. globalresearchonline.net Another example is the use of ammonium (B1175870) persulfate as a catalyst for the solvent-free cyclocondensation reaction to produce 1,3-thiazolidin-4-ones. nih.gov
The table below highlights some green chemistry approaches for 1,3-thiazolidine synthesis:
| Green Approach | Reactants | Key Features | Reference |
| Catalyst-free, in water | Aldehyde, Amine, Thioglycolic acid | Eco-friendly, cost-effective, good to excellent yields | rsc.orgrsc.org |
| Green solvents (Ethanol, Ethyl-L-lactate) | Isothiocyanates, Amines | Sustainable, room temperature, high purity and yields | csic.esnih.govresearchgate.net |
| Deep Eutectic Solvent (ZnCl2/urea) | Rhodanine/Thiazolidine-2,4-dione, Aldehydes | Greener solvent and catalyst, excellent yields | nih.gov |
| Solvent-free, microwave-assisted | 2-Amino pyridine, Substituted benzaldehyde (B42025), Thioglycolic acid | Environmentally benign, one-pot, high yields | globalresearchonline.net |
| Solvent-free, catalytic | Substituted aniline, Benzaldehyde, Thioglycolic acid | Economical catalyst, high yield, high atom economy | nih.gov |
Catalytic Methods for Enhanced Efficiency
To improve the efficiency of 1,3-thiazolidine synthesis, various catalytic systems have been investigated. L-proline has been used as a catalyst for the one-pot, multicomponent reaction of aldehydes, amines, and thioglycolic acid in water at room temperature to produce 1,3-thiazolidin-4-ones in moderate to good yields. researchgate.net This method is noted for its green credentials, with a low E-factor and high eco-scale score. researchgate.net
Nanocatalysis offers a route to highly efficient and recyclable catalytic systems. For instance, a magnetically recoverable nanocatalyst, FeNi3 supported on ionic liquid, has been successfully used for the synthesis of 1,3-thiazolidin-4-ones with high yields and good recyclability. researchgate.net Similarly, CoFe2O4@SiO2/PrNH2 nanoparticles have been employed as a magnetically recyclable, green, and efficient catalyst for the synthesis of 1,3-thiazolidin-4-ones via multicomponent reactions. nih.gov
The use of Brønsted acid-surfactant combined catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), in water at ambient temperature has been shown to be an efficient method for the one-pot, three-component synthesis of 4-thiazolidinones. psu.edu The catalyst forms emulsion droplets in the aqueous medium, creating a hydrophobic interior that facilitates the dehydration step of the reaction. psu.edu
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.
The synthesis of various thiazolidine derivatives has been significantly improved using microwave irradiation. For example, thiazolidinediones have been synthesized by reacting benzaldehyde with cysteine under microwave radiation at 340 watts, resulting in very good yields. latticescipub.comtishreen.edu.sylatticescipub.com The reaction time for the synthesis of certain oxadiazole derivatives containing a thiazolidine moiety was reduced from 8-9 hours with conventional heating to just 9 minutes using microwaves, with a significant increase in yield. latticescipub.com
A solvent-free, one-pot microwave irradiation method has been developed for the synthesis of 2-(substituted) phenyl-3-pyridin-2-yl-1,3-thiazolidin-4-ones, with reaction times of 10-15 minutes and yields ranging from 61-86%. globalresearchonline.net Similarly, spiro-[indole-thiazolidine] derivatives have been synthesized via microwave-induced cyclocondensation, a reaction that was reluctant to proceed under thermal conditions. tsijournals.com
The table below compares conventional and microwave-assisted synthesis for some thiazolidine derivatives:
| Derivative | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Oxadiazole-thiazolidine | 8-9 hours, <25% | 9 minutes, >50% | latticescipub.com |
| 2-(Substituted) Phenyl-3-Pyridin-2-yl-1,3-Thiazolidin-4-Ones | Not specified | 10-15 minutes, 61-86% | globalresearchonline.net |
| Spiro-[indole-thiazolidine] | Reluctant to form | 7 minutes | tsijournals.com |
| Thiazolidinediones | 6 hours | 4 minutes | latticescipub.com |
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
The development of stereoselective and asymmetric methods for the synthesis of chiral 1,3-thiazolidine derivatives is crucial for accessing enantiomerically pure compounds with specific biological activities.
A direct and asymmetric aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes has been developed using a chiral nickel(II)-Tol-BINAP complex as a catalyst. nih.govnih.gov This protocol yields the corresponding anti α-azido-β-silyloxy adducts with outstanding stereocontrol and in high yields. nih.govnih.gov
Chiral auxiliaries play a key role in asymmetric synthesis. 4(S)-Benzyl-1,3-thiazolidin-2-one has been used as a novel chiral auxiliary for the asymmetric aldol coupling of its N-propionyl derivative with aryl aldehydes. scielo.org.mx This reaction, using titanium tetrachloride and N,N-diisopropylethylamine (DIPEA), produces the 'Evans syn' aldol adduct with good diastereoselectivity. scielo.org.mx The chiral auxiliary can be easily removed under mild conditions. scielo.org.mx
The synthesis of chiral 1,3-thiazolidine purine nucleosides has been achieved starting from L-cysteine methylester hydrochloride. derpharmachemica.com The key intermediate, N-tert-butoxycarbonyl-1,3-thiazolidine-2-ol, is coupled with protected purines using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to afford highly regioselective N-9 substituted purine nucleosides. derpharmachemica.com
Furthermore, the synthesis of chiral tricyclic L-cysteine derivatives has been accomplished through a diastereoselective 5-endo-trig cyclization of an intermediate derived from L-cysteine, demonstrating the utility of this amino acid in constructing complex chiral thiazolidine systems. scielo.br
Chemical Transformations and Reactivity of 1,3 Thiazolidin 2 Ol Derivatives
Ring Transformation Reactions
The thiazolidine (B150603) ring, while generally stable, can be induced to undergo transformations into other heterocyclic structures or participate in ring-opening and closing equilibria, depending on the reaction conditions and the nature of its substituents.
Conversion to Other Heterocyclic Systems
The transformation of the 1,3-thiazolidine ring into other heterocyclic systems is a notable aspect of its reactivity. These reactions often involve cleavage of one or more ring bonds followed by rearrangement and recyclization.
One significant transformation is the conversion of thiazolidine derivatives into 1,3-oxathiane (B1222684) systems. Research has shown that thiazolidine-based alcohols, derived from L-cysteine, can undergo a stereoselective ring opening–closure rearrangement. rsc.org Under acidic conditions with trifluoroacetic acid (TFA), the reaction is thought to proceed through the breaking of the C–S or C–N bond, forming an intermediate which then cyclizes to yield a chiral fused oxathiane–γ-lactam bicyclic product. rsc.org This process demonstrates a sophisticated rearrangement where the five-membered thiazolidine ring is converted into a six-membered oxathiane ring. rsc.org
Another example involves the dehydrohalogenation of 2-(N-acylimino)-3-arylmethyl-4-chloromethyl-1,3-thiazolidines. Treatment of these compounds with a strong base, such as potassium tert-butoxide, in dimethyl sulfoxide (B87167) (DMSO) results in the formation of 2-(N-acylimino)-4-methyl-2,3-dihydro-1,3-thiazolines in good yields. researchgate.net This reaction transforms the saturated thiazolidine ring into its unsaturated thiazoline (B8809763) counterpart through an elimination reaction. researchgate.net
Additionally, simple oxidative processes can transform the thiazolidine skeleton into scaffolds like 2- or 3-thiazolines and even fully aromatic thiazoles. researchgate.net These transformations highlight the thiazolidine ring's capacity to serve as a precursor to a range of other important heterocyclic structures.
Table 1: Examples of Ring Transformation Reactions of Thiazolidine Derivatives
| Starting Thiazolidine Derivative | Reagents and Conditions | Resulting Heterocyclic System | Reaction Type | Reference |
|---|---|---|---|---|
| Thiazolidine-based alcohol | i) TFA/CH₂Cl₂, base; ii) Toluene, reflux | Fused oxathiane–γ-lactam | Ring opening–closure rearrangement | rsc.org |
| 2-(N-acylimino)-3-arylmethyl-4-chloromethyl-1,3-thiazolidine | Potassium tert-butoxide, DMSO | 2-(N-acylimino)-4-methyl-2,3-dihydro-1,3-thiazoline | Dehydrohalogenation | researchgate.net |
| General Thiazolidine Skeleton | Oxidizing agents | Thiazolines, Thiazoles | Oxidation | researchgate.net |
Ring-Opening and Ring-Closing Processes
Thiazolidine derivatives can exist in equilibrium with their open-chain forms, a phenomenon known as ring-chain tautomerism. rsc.org This process is particularly relevant under acidic or basic conditions, where the equilibrium can be shifted. The mechanism involves the cleavage of either the C–S or C–N bond, leading to the formation of iminium or sulfonium (B1226848) intermediates, respectively, before re-closing or reacting further. rsc.org
The hydrolysis of thiazolidine derivatives represents a definitive ring-opening process. Studies on 1,3-thiazolidine derivatives of cinnamaldehyde (B126680) have detailed the mechanism of this transformation. acs.org Furthermore, a novel ring-opening reaction has been reported for peptide N-terminal thiazolidines when treated with 2,2′-dipyridyl disulfide (DPDS), which is valuable in protein chemical synthesis. nih.gov
Ring-closing reactions are fundamental to the synthesis of the thiazolidine ring itself, often involving the condensation of a 1,2-aminothiol, such as cysteine, with an aldehyde or ketone. wikipedia.org The reaction between 1,2-aminothiols and aliphatic aldehydes has been shown to be a fast and specific click-type reaction that proceeds efficiently under physiological pH without a catalyst, forming a stable thiazolidine product. diva-portal.org
Derivatization and Functionalization Reactions
The thiazolidine ring offers multiple sites for derivatization, allowing for the synthesis of a vast library of compounds with diverse properties. Key reaction sites include the ring nitrogen (N-3), the hydroxyl group at C-2 (in 1,3-thiazolidin-2-ol), and the ring carbons, particularly the active methylene (B1212753) group at C-5 in thiazolidinone derivatives.
N-Acylation and Alkylation Strategies
The nitrogen atom at the 3-position of the thiazolidine ring is a common site for functionalization through acylation and alkylation reactions.
N-Acylation involves the introduction of an acyl group onto the ring nitrogen. This is typically achieved by reacting the thiazolidine derivative with an acylating agent like an acid chloride. For example, 1-(2-(pyridine-2-yl)thiazolidin-3-yl)acyl-1-one derivatives are synthesized by treating 2-(pyridine-2-yl)thiazolidine with freshly prepared fatty acid chlorides in the presence of triethylamine (B128534) under cold conditions. nih.govmedchemexpress.com This reaction proceeds efficiently to yield N-acylated products that can be further modified. nih.govmedchemexpress.com
N-Alkylation introduces an alkyl or benzyl (B1604629) group at the nitrogen atom. A common method involves the deprotonation of the N-H bond with a suitable base, followed by nucleophilic substitution with an alkyl halide. nih.gov A one-step N-alkylation of thiazolidine-2,4-dione has been developed using alkyl bromides at room temperature with triethylamine serving as both the base and solvent, affording N-alkylated products in high yields. arkat-usa.org A variety of bases and solvents have been successfully employed for N-alkylation, including potassium carbonate in acetone (B3395972) and sodium hydride in DMF. nih.gov
Table 2: Selected N-Acylation and N-Alkylation Reactions of Thiazolidine Derivatives
| Substrate | Reagent(s) | Base/Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-(pyridine-2-yl)thiazolidine | Fatty acid chloride | Triethylamine / DCM | N-Acylated thiazolidine | - | nih.gov |
| Thiazolidine-2,4-dione | n-Bromobutane | Triethylamine (solvent & base) | N-Butylated thiazolidine-2,4-dione | 99% | arkat-usa.org |
| Thiazolidine-2,4-dione | Alkyl halide | Anhydrous K₂CO₃ | N-Alkylated thiazolidine-2,4-dione | 59-86% | nih.gov |
| Thiazolidine-2,4-dione | Alkyl halide | KOH / DMF | N-Alkylated thiazolidine-2,4-dione | - | nih.gov |
Modifications at the Hydroxyl Group
The hydroxyl group, such as the one at the C-2 position in this compound, is a prime site for derivatization. General chemical principles for modifying hydroxyl groups can be applied to this specific scaffold. These reactions are crucial for introducing different functional moieties or for protecting the hydroxyl group during subsequent synthetic steps.
Common derivatization strategies include reactions with acyl chlorides, organic anhydrides, and isocyanates to form esters and carbamates, respectively. nih.govresearchgate.net For instance, benzoyl chloride can be used to convert hydroxyl groups into benzoate (B1203000) esters, which can enhance spectroscopic detection. libretexts.org Esterification can also be achieved using carboxylic acids, while sulfonation is possible with sulfonyl chlorides. nih.gov These derivatization reactions are versatile and can be tailored by selecting reagents that introduce specific tags, such as chromophores or fluorophores, to aid in analysis and purification. nih.govresearchgate.net
Substitution Reactions at Ring Carbons
The carbon atoms of the thiazolidine ring can also be functionalized, although their reactivity depends on the substitution pattern of the ring. In thiazolidinone derivatives, such as thiazolidine-2,4-dione, the methylene group at the C-5 position is particularly reactive due to the adjacent carbonyl groups. nih.govnih.gov
The most prominent reaction at the C-5 position is the Knoevenagel condensation. nih.govwikipedia.org This reaction involves the condensation of the active methylene group of the thiazolidinone with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) with acetic acid. nih.govnih.gov This process leads to the formation of 5-arylidene or 5-alkylidene derivatives, introducing an exocyclic double bond at the C-5 position. rsc.org A wide range of aromatic and heterocyclic aldehydes have been successfully used in this reaction to synthesize diverse libraries of 5-ene-4-thiazolidinones. nih.govnih.gov
Table 3: Knoevenagel Condensation for C-5 Substitution of Thiazolidine-2,4-dione
| Aldehyde Reactant | Catalyst/Solvent | Product | Reference |
|---|---|---|---|
| Aromatic aldehydes | Piperidine, Acetic acid / Toluene | 5-Arylidene-2,4-thiazolidinediones | nih.gov |
| Thiophene-2-carboxaldehyde | - | 5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione | nih.gov |
| Various aldehydes/ketones | Weak base (e.g., monoethanolamine) | 5-Ene-4-thiazolidinones | nih.gov |
Reactivity in Carbon-Carbon Bond Formation
Derivatives of this compound, particularly N-acyl thiazolidinones and their corresponding thione analogues, have proven to be versatile tools in asymmetric synthesis for the formation of carbon-carbon bonds. Their rigid heterocyclic structure and the influence of substituents allow for a high degree of stereocontrol in key reactions such as aldol (B89426) and Michael additions.
As Chiral Auxiliaries in Aldol Reactions
N-acyl derivatives of 1,3-thiazolidin-2-ones and their thione counterparts are effective chiral auxiliaries in asymmetric aldol reactions, facilitating the stereoselective formation of β-hydroxy carbonyl compounds. The stereochemical outcome of these reactions is highly dependent on the choice of Lewis acid, base, and reaction conditions, which influence the geometry of the intermediate enolate.
One notable application involves the use of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one in condensations with various aryl aldehydes. ias.ac.in The reaction, mediated by titanium tetrachloride (TiCl₄) and N,N-diisopropylethylamine (DIPEA), proceeds through a chlorotitanium enolate. ias.ac.inmdpi.com This process demonstrates good diastereoselectivity, predominantly yielding the 'Evans syn' aldol adduct. ias.ac.in The facial selectivity is believed to arise from a non-chelated transition state. ias.ac.inmdpi.com Interestingly, by modifying the reaction conditions—specifically by using one equivalent of TiCl₄ and one equivalent of the chiral base (-)-sparteine—it is possible to favor the formation of the 'non-Evans syn' aldol adducts from the same chiral auxiliary. researchgate.net
Similarly, N-acyl-1,3-thiazolidine-2-thiones serve as highly effective chiral auxiliaries. For instance, N-azidoacetyl-1,3-thiazolidine-2-thione has been utilized in direct and asymmetric aldol reactions with aromatic aldehydes, catalyzed by a chiral nickel(II)-Tol-BINAP complex. rsc.orgproquest.com This method produces anti-α-azido-β-silyloxy adducts with excellent stereocontrol and in high yields. rsc.orgproquest.com The thiazolidinethione auxiliary can be easily removed under mild conditions, allowing for the synthesis of a variety of enantiomerically pure derivatives, including β-hydroxy-α-amino acids. rsc.org
The utility of these auxiliaries extends to the synthesis of complex natural products. In the synthesis of (-)-cytoxazone, an asymmetric aldol addition of a chlorotitanium enolate derived from an N-acyl-(R)-4-benzyl-2-thioxothiazolidine with 2-benzyloxyacetaldehyde furnished the desired syn-aldol adduct in high yield. nih.gov The choice of the auxiliary is critical; sulfur-based auxiliaries like thiazolidinethiones have proven particularly effective in aldol reactions involving N-acetyl groups, where traditional oxazolidinone auxiliaries are often less successful. researchgate.net
The diastereoselectivity of these aldol reactions is summarized in the table below, highlighting the influence of the aldehyde substrate on the ratio of syn isomers.
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with Various Aldehydes ias.ac.in
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| Benzaldehyde (B42025) | 6a/7a | 80 | 73:27 |
| 4-Methoxybenzaldehyde | 6b/7b | 85 | 97:3 |
| 4-Chlorobenzaldehyde | 6c/7c | 87 | 95:5 |
| 4-Nitrobenzaldehyde | 6d/7d | 90 | 96:4 |
| 2-Naphthaldehyde | 6e/7e | 82 | 80:20 |
| 2-Furaldehyde | 6f/7f | 75 | 88:12 |
Role in Michael Addition Reactions
Derivatives of 1,3-thiazolidin-2-one also play a significant role as chiral auxiliaries or reactive substrates in Michael addition reactions, enabling the asymmetric formation of C-C and C-heteroatom bonds. The Michael reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental bond-forming strategy. nih.govsciencehub.eg
Thiazolidine-based structures can act as the Michael donor. For example, 2-(nitromethylene)thiazolidine can undergo a Michael addition to an adduct formed from an aromatic aldehyde and dimedone. This reaction proceeds through an intermediate that subsequently undergoes tautomerization and intramolecular cyclization to yield complex heterocyclic products in high yields under mild conditions. nih.gov
In other applications, N-enoyl derivatives of thiazolidinethiones function as Michael acceptors. These compounds can undergo intramolecular conjugate addition of the sulfur atom in the presence of a Lewis or Brønsted acid. researchgate.net Furthermore, asymmetric thia-Michael additions to α,β-unsaturated oxazolidin-2-one derivatives (a closely related oxygen analogue) have been achieved with high enantioselectivity using an Fe(II) catalyst. This reaction works with a range of aromatic and aliphatic thiols, yielding β-thioethers in good to excellent yields. nih.govsemanticscholar.org This suggests the potential for similar reactivity with N-enoyl thiazolidinone acceptors.
A bisphosphine-catalyzed mixed double-Michael reaction provides an efficient route to thiazolidines. In this process, β-amino thiols serve as Michael donors, adding to electron-deficient acetylenes. The reaction proceeds smoothly, affording highly substituted thiazolidines with high yields and diastereoselectivities. This methodology highlights the utility of the core thiazolidine structure in constructing more complex molecules through sequential Michael additions.
Table 2: Synthesis of Thiazolidines via Bisphosphine-Catalyzed Double-Michael Addition
| Amino Thiol | Acetylene Acceptor | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| (S)-2-Amino-3-methyl-1-butanethiol | Methyl propiolate | (2R,4S)-2-Carbomethoxy-4-isopropylthiazolidine | 85 | >95:5 |
| (S)-2-Amino-3-phenyl-1-propanethiol | Methyl propiolate | (2R,4S)-2-Carbomethoxy-4-benzylthiazolidine | 82 | >95:5 |
| (S)-2-Amino-3-phenyl-1-propanethiol | 3-Butyn-2-one | (2R,4S)-2-Acetyl-4-benzylthiazolidine | 75 | >95:5 |
Photochemical and Thermal Transformations
The reactivity of this compound derivatives is not limited to ground-state reactions; they can also undergo transformations when subjected to photochemical or thermal energy. These reactions often involve distinct mechanistic pathways, leading to unique molecular rearrangements or fragmentation products.
Photochemical reactions involving thiazolidine derivatives have been investigated, revealing pathways for the synthesis of novel heterocyclic systems. In one study, the photochemical irradiation of isatin (B1672199) derivatives in the presence of 2-thiazoline-2-thiol (a tautomer of a thiazolidine derivative) led to the formation of two primary products: 2,4'-dehydro-2-[2'-mercaptothiazolidine]indol-3-one and 2-mercaptothiazolo[5,4-b]quinoline-4-carboxylic acid. ias.ac.in This reaction highlights a light-induced pathway where the thiazolidine moiety engages with another photo-excited molecule to form more complex structures. ias.ac.in
Thermal transformations, particularly under flash vacuum pyrolysis (FVP) conditions, have been studied for closely related analogues such as chiral thiazolidin-2-one 1,1-dioxides. rsc.org At high temperatures (e.g., 650 °C), these compounds undergo decomposition primarily through the extrusion of sulfur dioxide (SO₂). This fragmentation yields an alkene and benzyl isocyanate as the major products. rsc.org A significant minor pathway involves the net loss of carbon dioxide and water, leading to the formation of 2-phenyl-4,5-dihydrothiazoles and their corresponding aromatized products. The proposed mechanism for this novel heterocyclic transformation involves an initial ring expansion to a cyclic carbamic-sulfinic anhydride (B1165640) intermediate. rsc.org While this study was performed on the 1,1-dioxide derivative, it provides valuable insight into the potential thermal decomposition pathways of the core thiazolidin-2-one ring system.
Table 3: Major Products from Flash Vacuum Pyrolysis (650 °C) of 3-Benzyl-4-phenyl-1,3-thiazolidin-2-one 1,1-dioxide rsc.org
| Product Type | Specific Product | Proposed Origin |
|---|---|---|
| SO₂ Extrusion | Styrene | Fragmentation |
| SO₂ Extrusion | Benzyl isocyanate | Fragmentation |
| Rearrangement/Elimination | 2,4-Diphenyl-4,5-dihydrothiazole | Net loss of CO₂ and H₂O |
| Rearrangement/Elimination | 2,4-Diphenylthiazole | Aromatization of dihydrothiazole |
Structural Elucidation and Spectroscopic Analysis
Vibrational Spectroscopy Studies (IR)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.comlibretexts.orgwiley.com The IR spectrum of 1,3-Thiazolidin-2-ol and its derivatives reveals characteristic absorption bands that confirm its structure.
Key vibrational modes for thiazolidine (B150603) derivatives include:
N-H Stretching: The N-H stretching vibration typically appears in the range of 3425-3280 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are generally observed in the region of 3123-2858 cm⁻¹. mdpi.com
C=O Stretching: The carbonyl group (C=O) of the thiazolidinone ring exhibits a strong absorption band around 1706 cm⁻¹. semanticscholar.org
C=N Stretching: The imine C=N bond shows a characteristic absorption peak at approximately 1583 cm⁻¹. semanticscholar.org
C=S Stretching: In related thione derivatives, the C=S stretching vibration is also a key diagnostic peak. rsc.org
Studies on similar thiazolidinone structures have used IR spectroscopy to confirm the presence of these functional groups and to distinguish between different tautomeric forms. researchgate.netbiointerfaceresearch.com For instance, the presence of a strong C=O band is indicative of the keto form.
Table 1: Characteristic IR Absorption Bands for Thiazolidinone Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3425-3280 | Medium-Strong |
| C-H Stretch (Aromatic/Aliphatic) | 3123-2858 | Medium-Weak |
| C=O Stretch | ~1706 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy of 1,3-thiazolidine derivatives allows for the identification of the different types of protons and their neighboring environments. In derivatives of this compound, characteristic signals are observed for the methylene (B1212753) protons of the thiazolidine ring and the N-H proton. researchgate.netchemicalbook.comspectrabase.com
For example, in related 5-arylidene-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-ones, the olefinic proton (Ar-CH=) appears as a singlet around 7.64-8.01 ppm. semanticscholar.orgmdpi.com The protons of the thiazolidine ring itself typically resonate in the aliphatic region of the spectrum. For instance, the CH₂ group protons in some thiazolidinone derivatives are observed at approximately 4.20–4.22 ppm. mdpi.com The N-H proton signal can vary in its chemical shift and is often seen as a broad singlet.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Thiazolidinone Derivatives
| Proton Type | Chemical Shift Range (ppm) |
|---|---|
| Olefinic (Ar-CH=) | 7.64 - 8.01 |
| Thiazolidine CH₂ | ~4.20 - 4.22 |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. libretexts.orgcognitoedu.orgceitec.cz For 1,3-thiazolidinone derivatives, key resonances include the carbonyl carbon and the carbons of the heterocyclic ring.
In studies of 5-substituted benzylidene derivatives, the carbon of the C=O group typically appears in the range of 160-185 ppm. mdpi.comcognitoedu.org The olefinic carbon (Ar-CH=) resonates between 131.0 and 132.0 ppm. mdpi.com The methylene carbon of the thiazolidine ring (CH₂) is observed at a higher field, around 32–36 ppm. mdpi.com The chemical shifts of the aromatic carbons will depend on the substitution pattern. mdpi.com
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Thiazolidinone Derivatives
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 185 |
| Olefinic (Ar-CH=) | 131.0 - 132.0 |
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for the complete structural assignment of complex molecules like this compound derivatives. researchgate.netd-nb.info
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the connectivity of different functional groups. sdsu.educolumbia.eduacs.org
These techniques have been successfully employed in the structural elucidation of various thiazole (B1198619) and thiazolidinone derivatives. mdpi.comd-nb.info
Dynamic NMR and Tautomeric Equilibrium Studies
Some 1,3-thiazolidin-4-ones exhibit dynamic behavior in solution, which can be studied using dynamic NMR spectroscopy. researchgate.net This phenomenon is often due to prototropic tautomerism, where a proton can exist in equilibrium between different positions on the molecule. researchgate.netresearchgate.net For instance, an amino-imino tautomerism is possible in certain derivatives. researchgate.net
The keto-enol tautomerism is another well-studied equilibrium. nih.govthermofisher.com The ratio of tautomers can be influenced by the solvent polarity, with different forms being favored in different environments. nih.gov Variable temperature NMR experiments can be used to study the kinetics of this exchange process. nih.govnih.gov As the temperature changes, the rate of interconversion between tautomers can be observed through changes in the NMR line shapes, such as the coalescence of separate signals into a single averaged peak at higher temperatures. nih.gov
Mass Spectrometry (MS) Characterization
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. semanticscholar.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. sciety.org
In the analysis of 1,3-thiazolidinone derivatives, mass spectrometry reveals the molecular ion peak [M]+, or more commonly, protonated molecules like [M+H]+ in techniques like electrospray ionization (ESI). semanticscholar.org The fragmentation pattern observed in the mass spectrum provides valuable structural information by showing how the molecule breaks apart. This data helps to confirm the proposed structure and identify its constituent parts. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.
The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions that can occur when it absorbs light energy. libretexts.org For molecules containing chromophores, such as aromatic rings or double bonds, transitions between π and π* orbitals (π-π) and between non-bonding and π orbitals (n-π*) are common. tandfonline.com
In derivatives of 1,3-thiazolidine, the absorption bands observed in the UV-Vis spectrum can be assigned to these electronic transitions. For example, studies on thiazolidine-2,4-dione derivatives have shown absorption bands in the UV region corresponding to π-π* and n-π* transitions within the benzene (B151609) ring and the non-bonding electrons of the nitrogen atoms in the thiazolidine ring. tandfonline.com A study on 5-(3-nitro-arylidene)-thiazolidine-2,4-dione identified the maximum absorption wavelength as corresponding to an electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which was characterized as a π→π* transition. biointerfaceresearch.com
Table 2: UV-Vis Absorption Data for Selected Thiazolidine Derivatives
| Compound | Solvent | λmax (nm) | Type of Transition | Reference |
| Thiazolidine-2,4-dione derivative (TZD1) | 1 M HCl | 206, 333 | π-π* and n-π | tandfonline.com |
| 5-(3-Nitro-arylidene)-thiazolidine-2,4-dione | Gas Phase (Calculated) | ~350 | π→π (HOMO→LUMO) | biointerfaceresearch.com |
| 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol | Ethanol-water | ~490 | Not specified | rsc.orgd-nb.info |
| 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid | Water | 382 | Not specified | scispace.com |
Note: The table includes data for derivatives of the core 1,3-thiazolidine structure to illustrate the application of the technique.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. taylorandfrancis.com This change is reflected in the UV-Vis absorption spectrum as a shift in the wavelength of maximum absorption (λmax). A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. These shifts arise from differential solvation of the ground and excited states of the molecule. psu.edu
Push-pull systems, which contain electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit strong solvatochromism. mdpi.com The study of solvatochromic effects provides valuable information about the nature of the electronic transitions and the change in dipole moment between the ground and excited states. mdpi.com For thiazolidine derivatives, the absorption spectra can be significantly affected by the solvent. researchgate.net Generally, an increase in solvent polarity leads to a bathochromic shift for π-π* transitions, as more polar solvents stabilize the more polar excited state to a greater extent than the ground state. taylorandfrancis.com
For example, studies on various dyes, including those with structures analogous to thiazolidine derivatives, have demonstrated that the absorption bands generally show bathochromic shifts as the solvent polarity increases. taylorandfrancis.com This is because more polar solvents can better stabilize the LUMO (π*) orbitals, thus decreasing the energy required for the electronic transition. taylorandfrancis.com While specific solvatochromic data for this compound is not available in the provided search results, the observed effects in related heterocyclic systems suggest that its electronic spectra would also be sensitive to the solvent environment. mdpi.commdpi.com
X-ray Crystallography and Solid-State Structural Analysis
The crystal structures of numerous 1,3-thiazolidine derivatives have been determined by single-crystal X-ray diffraction. These studies reveal key structural features of the five-membered thiazolidine ring and the spatial orientation of its substituents.
For instance, the crystal structure of (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione shows that the thiazolidine ring is nearly planar, with a root-mean-square deviation of 0.014 Å. iucr.org The dihedral angle between the thiazolidine ring and the attached benzene ring is 5.78 (14)°. iucr.org In another example, (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione crystallizes with four independent molecules in the asymmetric unit, each having a slightly different conformation, as indicated by the varying dihedral angles between the five- and six-membered rings (ranging from 1.09° to 8.6°). nih.gov
The thiazolidinone ring often adopts an envelope conformation, as seen in the structure of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one, where the sulfur atom acts as the flap of the envelope. nih.gov The conformation of substituents on the ring is also determined. For example, in the crystal structure of a thiazolidine derivative obtained from a Knoevenagel condensation, the exocyclic double bonds were found to be in a Z configuration. researchgate.net
These detailed structural parameters are crucial for understanding the molecule's reactivity, its potential interactions with biological targets, and for computational modeling studies. scispace.com
Table 3: Selected Crystallographic Data for 1,3-Thiazolidine Derivatives
| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |
| (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | Triclinic | P-1 | Dihedral angle between rings: 5.78 (14)° | iucr.org |
| (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | Triclinic | P-1 | Four independent molecules with varying conformations | nih.gov |
| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | Monoclinic | P21/n | Thiazolidinone ring has an envelope conformation | nih.gov |
| (2Z)-2-{(5Z)-5-[3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene]-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene}-N-(p-tolyl)ethanethioamide | Monoclinic | P21/n | Thiazolidine ring is essentially planar | researchgate.net |
| (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one | Monoclinic | C2/c | Dihedral angle between benzene and thiazolidinone rings: 86.0° | scispace.com |
Note: The table includes data for derivatives of the core 1,3-thiazolidine structure to illustrate the application of the technique.
Analysis of Hydrogen Bonding and Supramolecular Interactions
In the crystalline state, these molecules typically engage in intermolecular hydrogen bonds that organize them into larger architectures. Common interactions include N—H⋯O and O—H⋯O hydrogen bonds, which can form extensive networks, such as sheets. nih.gov For instance, in the crystal structure of (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link the four independent molecules in the asymmetric unit into sheets that are parallel to the (101) plane. nih.gov
Weaker C—H⋯O and C—H⋯S interactions also play a crucial role in stabilizing the crystal packing. researchgate.netiucr.org In some derivatives, these weak interactions contribute to the formation of closed-ring structures involving multiple molecules. iucr.org For example, in the crystal of certain (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, molecules are linked by N—H⋯O hydrogen bonds to form chains, which are further consolidated into ribbons by C—H⋯O and C—H⋯S interactions. The supramolecular arrangement can also involve the formation of two-dimensional networks. researchgate.net The specific interactions observed in various thiazolidinone derivatives are detailed in the table below.
| Compound | Hydrogen Bond Type | Interaction Details | Supramolecular Structure |
|---|---|---|---|
| (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | N—H⋯O, O—H⋯O | Links four independent molecules | Forms sheets parallel to (101) plane nih.gov |
| (2Z)-2-{(5Z)-5-[3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene]-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene}-N-(p-tolyl)ethanethioamide | N—H⋯O, C—H⋯O, C—H⋯S | Solvent molecule connected via N—H⋯O; weak C—H⋯O and intramolecular C—H⋯S bonds present | Two-dimensional network researchgate.net |
| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | C—H⋯O | Weak interactions lead to a closed ring of three molecules | Ring formation iucr.org |
| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide | C—H⋯O, C—H⋯π | Four C—H⋯O interactions and one C—H⋯π interaction | Consolidated structure through multiple weak interactions iucr.org |
Ring Puckering Analysis
The five-membered thiazolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The specific conformation is influenced by the nature and position of substituents on the ring. Analysis of various thiazolidine derivatives has shown that the ring typically adopts one of two main conformations: the "envelope" or the "twist" form.
In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is displaced from this plane, acting as the "flap". iucr.orgnih.gov For example, crystallographic studies of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one and its 1,1-dioxide derivative show that the thiazolidinone rings in both structures exhibit an envelope puckering with the sulfur atom serving as the flap. iucr.orgnih.gov
The twist conformation is also commonly observed, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. The exact conformation and degree of puckering can be quantified using Cremer-Pople puckering parameters, which provide a precise description of the ring's three-dimensional shape. scispace.com While specific puckering parameters for this compound are not documented, the analysis of its derivatives provides a solid framework for understanding its conformational behavior.
| Compound Derivative | Observed Ring Conformation | Key Findings |
|---|---|---|
| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | Envelope | The sulfur atom acts as the flap of the envelope. iucr.orgnih.gov |
| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide | Envelope | The sulfur atom is the flap, similar to the non-oxidized form. iucr.orgnih.gov |
| Various 2-aryl- and 2-furyl-4-carboxy-1,3-thiazolidines | Twist | The sulfur and C(5) atoms are displaced in opposite directions from the plane of the other ring atoms. |
Theoretical and Computational Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of thiazolidine (B150603) derivatives. researchgate.netbhu.ac.inresearchgate.netarabjchem.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mestrelab.comarxiv.org For derivatives of 1,3-Thiazolidin-2-ol, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are commonly used to determine their optimized geometries. researchgate.netdergipark.org.tr These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. acs.org For flexible molecules like some thiazolidine derivatives, identifying the most stable conformers is essential for understanding their properties and reactivity. acs.org Computational methods can systematically search the conformational space to identify low-energy structures. mestrelab.comacs.org For instance, in studies of similar heterocyclic systems, different orientations of substituent groups can lead to various stable conformers with distinct energies. acs.org
Table 1: Example of Calculated Geometrical Parameters for a Thiazolidine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.813 | C-N-C | 115.2 |
| C-N | 1.391 | S-C-N | 110.8 |
| C=O | 1.215 | O=C-N | 125.4 |
| N-H | 1.013 | C-C-N | 120.1 |
| Note: This table is a generalized representation based on typical values found in computational studies of thiazolidine derivatives. biointerfaceresearch.com |
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule dictates its chemical behavior. libretexts.org Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. ossila.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity and a greater likelihood of intramolecular charge transfer. dergipark.org.tr For various thiazolidine derivatives, DFT calculations have been used to determine the energies of these orbitals and the resulting energy gap. researchgate.netdergipark.org.tr These calculations help in understanding the charge transfer processes within the molecule. researchgate.net
Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide (HTBH)
| Orbital | Energy (eV) |
| HOMO | -6.1579 dergipark.org.tr |
| LUMO | 1.4566 dergipark.org.tr |
| Energy Gap (LUMO-HOMO) | 4.7013 dergipark.org.tr |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack and are associated with electron-rich areas, and regions of positive potential (blue), which are prone to nucleophilic attack and indicate electron-poor areas. researchgate.net
In studies of thiazolidine derivatives, MEP analysis has been used to identify the most reactive sites. researchgate.netdergipark.org.tr For example, in a study of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide, the MEP map indicated that the most nucleophilic regions are around the oxygen atoms, while the hydrogen atom of the hydroxyl group is the most electrophilic site. researchgate.netdergipark.org.trdntb.gov.ua This information is crucial for understanding intermolecular interactions and potential reaction mechanisms. uni-muenchen.de
Reactivity Descriptors (Fukui Functions, Global Reactivity Parameters)
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mx Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), offer a general measure of a molecule's stability and reactivity. mdpi.com
Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule. scielo.org.mx The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the identification of sites susceptible to nucleophilic (f+) or electrophilic (f-) attack. scielo.org.mxmdpi.com For thiazolidine derivatives, these calculations have been performed to understand their chemical reactivity and to identify the atoms most likely to participate in chemical reactions. researchgate.netdergipark.org.tr
Table 3: Global Reactivity Descriptors (Illustrative Values)
| Descriptor | Formula | Typical Value (eV) |
| Chemical Potential (μ) | -(I+A)/2 | -3.5 |
| Hardness (η) | (I-A)/2 | 2.5 |
| Electrophilicity (ω) | μ²/2η | 2.45 |
| Note: I (Ionization Potential) ≈ -EHOMO and A (Electron Affinity) ≈ -ELUMO. The values are illustrative and depend on the specific molecule and computational method. biointerfaceresearch.com |
Aromaticity Analysis
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. saskoer.ca While the core this compound ring is not aromatic, this analysis becomes relevant when the thiazolidine ring is part of a larger, conjugated system or fused with aromatic rings. researchgate.netresearchgate.net
Computational methods can assess the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS). diva-portal.org NICS calculations can help determine whether a ring system exhibits aromatic (diatropic ring current) or anti-aromatic (paratropic ring current) character, which can be influenced by the electronic state of the molecule. diva-portal.org This analysis provides deeper insight into the electronic structure and stability of complex thiazolidine derivatives. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system over time. nih.gov This technique allows for the study of the conformational changes, flexibility, and interactions of molecules in a simulated environment, often in the presence of a solvent. nih.govplos.org
For derivatives of this compound, MD simulations have been employed to investigate their binding characteristics with biological targets, such as proteins. researchgate.netdergipark.org.tr These simulations can reveal the stability of a ligand-protein complex and identify the key intermolecular interactions, like hydrogen bonds and van der Waals forces, that are crucial for binding. plos.orgresearchgate.net By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability and flexibility of the molecule and its complex over the simulation period. plos.org
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in interpreting and predicting experimental spectra. By simulating spectroscopic parameters, researchers can confirm molecular structures, assign experimental signals to specific atomic or electronic transitions, and gain a deeper understanding of the molecule's electronic structure.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating ¹H and ¹³C NMR spectra.
Numerous studies on thiazolidinone derivatives have demonstrated a strong correlation between theoretically calculated and experimentally measured chemical shifts. doi.orgresearchgate.net For one thiazolidinone derivative, the simulated values showed excellent agreement with experimental data, with maximum deviations of less than 1.5 ppm for ¹H and 4 ppm for ¹³C nuclei. doi.org This predictive power is valuable for structure verification and for assigning specific signals to the carbon atoms within the thiazolidine ring, such as C2, C4, and C5. scispace.com
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Thiazolidinone Derivative
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
| C=O | 176.42 | 172.90 | 3.52 |
| S-C=N | 179.92 | 176.40 | 3.52 |
| S-CH- | 49.84 | 46.10 | 3.74 |
| CH₂ | 35.71 | 34.20 | 1.51 |
| CH₃ | 43.81 | 41.50 | 2.31 |
| Data derived from descriptions of thiazolidinone derivatives in theoretical studies. doi.org |
Computational methods are also used to simulate vibrational (Infrared) and electronic (UV-Visible) spectra. Vibrational frequencies are calculated using DFT, and the results are often scaled to correct for anharmonicity and other systematic errors, leading to good agreement with experimental Fourier Transform Infrared (FT-IR) spectra. doi.orgsci-hub.se These calculations allow for the assignment of specific vibrational modes, such as the characteristic C=O stretch in thiazolidinone derivatives. sci-hub.se
Electronic absorption spectra are typically simulated using Time-Dependent Density Functional Theory (TD-DFT). This method can accurately predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions. For a thiazolidinone derivative, TD-DFT calculations identified n→π* and π→π* transitions and predicted an absorption at 268.39 nm in a chloroform (B151607) solvent model, which aligned well with the experimental observation at 258 nm. doi.org Such simulations are crucial for understanding the photophysical properties of these compounds. mdpi.comresearchgate.net
Table 2: Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for a Carbonyl Group
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
| C=O Stretch | 1671 | 1700 | Stretching vibration of the carbonyl group |
| Data derived from a computational study on a related heterocyclic system. sci-hub.se |
Non-Covalent Interaction Analysis (Reduced Density Gradient - RDG)
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, are critical for determining molecular conformation, crystal packing, and biological activity. The Reduced Density Gradient (RDG) is a computational tool used to visualize and characterize these weak interactions based on the electron density (ρ) and its gradient (∇ρ). biointerfaceresearch.comwikipedia.org
The NCI method involves plotting the RDG against the electron density. Regions of non-covalent interaction are identified by spikes appearing at low density and low RDG values. chemtools.org These interactions are then mapped onto 3D molecular surfaces and color-coded to indicate their nature:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, delocalized interactions such as van der Waals forces.
Red surfaces denote strong, repulsive interactions, such as steric clashes. chemtools.org
This analysis has been applied to thiazolidine derivatives to explore the intra- and intermolecular non-covalent interactions that stabilize the molecular systems. researchgate.netdergipark.org.tr For example, RDG analysis can identify weak C-H···O and C-H···S hydrogen bonds and van der Waals contacts that are essential for maintaining the crystal structure of these compounds. researchgate.net
Computational Studies of Reaction Mechanisms and Pathways
Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic routes. Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. ox.ac.uk
This approach has been widely used to study the synthesis of the thiazolidine scaffold.
Cyclocondensation Reactions: Theoretical studies have investigated the mechanism of the one-pot synthesis of 1,3-thiazolidin-4-ones from an amine, an aldehyde, and thioglycolic acid. Calculations help determine the most plausible pathway, for instance, whether the reaction proceeds via an initial imine formation or through an amide intermediate, by comparing the Gibbs free energy of activation for each proposed step. nih.gov
Catalyzed Reactions: For copper-catalyzed reactions that form thiazolidinone-triazole hybrids, computational analysis has explored various potential pathways, including uncatalyzed, mono-copper, and di-copper mechanisms. nih.gov These studies revealed that a di-copper stepwise mechanism involving a six-membered ring intermediate was the most favorable route based on the calculated energy barriers. nih.gov
Regioselectivity: DFT calculations can explain the observed chemo- and regioselectivity of reactions. In the copper-catalyzed synthesis of thiazolidin-2-imines, calculations showed that the energy barrier for the 5-exo-dig S-cyclization to form the observed product was significantly lower than the barrier for the alternative N-cyclization, thus explaining the high selectivity of the reaction. acs.org
Confirmation of Intermediates: Computational methods can also support experimental findings. For the conversion of stable hemiaminal intermediates to thiazol-2-imines, DFT calculations were in agreement with experimental data supporting an acid-catalyzed water elimination mechanism. marmara.edu.tr
Exploration of Nonlinear Optical (NLO) Properties
A comprehensive review of theoretical and computational investigations into the nonlinear optical (NLO) properties of the specific compound This compound reveals a notable scarcity of dedicated research. Extensive searches of scientific literature and computational chemistry databases did not yield studies focusing directly on the NLO characteristics of this parent compound.
The field of NLO materials often concentrates on molecules with significant charge-transfer capabilities, typically engineered with strong electron-donating and electron-accepting groups connected by a π-conjugated system. While the thiazolidine ring is a component of various molecules studied for their NLO potential, the research is predominantly centered on its derivatives, which have been specifically designed to enhance these properties.
For context, theoretical studies on related but distinct thiazolidine derivatives have been performed. For instance, computational investigations using Density Functional Theory (DFT) have been conducted on compounds such as (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide (HTBH). dergipark.org.trdntb.gov.uaresearchgate.net These studies explore properties like electric dipole moment, mean polarizability, and hyperpolarizabilities to predict their NLO behavior. dergipark.org.trdntb.gov.ua Similarly, other research has focused on various thiazolidinone derivatives, examining their third-order NLO properties through methods like degenerate four-wave mixing (DFWM). researchgate.netuobasrah.edu.iq
These investigations into derivatives highlight the scientific interest in the thiazolidine scaffold for developing NLO materials. researchgate.netdntb.gov.ua However, the NLO properties are intrinsically linked to the entire molecular structure, and the data from these more complex derivatives cannot be extrapolated to predict the behavior of the unsubstituted This compound .
Therefore, at present, there is no available data from theoretical or computational studies to report on the specific nonlinear optical properties of This compound .
Synthetic Utility and Applications As Building Blocks
1,3-Thiazolidin-2-ol as a Precursor in Multistep Synthesis
This compound is a valuable precursor in the field of organic synthesis, primarily owing to its unique heterocyclic structure that incorporates both sulfur and nitrogen atoms. ontosight.ai This five-membered ring can be readily synthesized through methods such as the reaction of cysteine with aldehydes or ketones. ontosight.ai Its utility as a starting material is demonstrated in the production of 1,3-thiazolidin-2-ones, which are important intermediates for pharmaceuticals and agricultural chemicals. ontosight.aigoogle.com A notable synthesis involves the reaction of a 1,3-thiazolidine with urea (B33335), which can be carried out with or without a solvent. google.com For instance, reacting 2,2-dimethyl-1,3-thiazolidine with urea at 160°C yields 1,3-thiazolidin-2-one. google.com
The reactivity of the thiazolidine (B150603) nucleus, particularly at the 2, 4, and 5 positions, allows for a variety of substitutions, making it a key component in the synthesis of more complex molecules. nih.gov
Chiral this compound Derivatives in Asymmetric Synthesis
Chiral derivatives of 1,3-thiazolidin-2-one, a closely related compound, have proven to be effective chiral auxiliaries in asymmetric synthesis. scielo.org.mx Chiral auxiliaries are crucial for controlling the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of a product. researchgate.net This is of paramount importance in the pharmaceutical industry, where the biological activity of a chiral drug can vary significantly between enantiomers. researchgate.net
For example, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been used in asymmetric aldol (B89426) condensations with aryl aldehydes. scielo.org.mx This reaction produces the 'Evans syn' aldol with good diastereoselectivity. scielo.org.mx The chiral auxiliary can be subsequently removed through nucleophilic acyl substitution. scielo.org.mx The development of such stereoselective synthetic methods is a significant area of research in organic chemistry. scielo.org.mxresearchgate.net
Integration into Complex Molecular Architectures
The this compound scaffold is a valuable building block for the creation of more complex molecular architectures, including fused and hybrid heterocyclic systems.
Formation of Fused Heterocyclic Systems (e.g., Thiazolo[3,2-c]pyrimidines)
Fused heterocyclic systems are formed when two or more rings share a common bond. acdlabs.com The fusion of a thiazolidine ring with a pyrimidine (B1678525) ring gives rise to thiazolo[3,2-c]pyrimidines. These compounds have been synthesized and investigated for their potential biological activities. openmedicinalchemistryjournal.comderpharmachemica.com For instance, the synthesis of 7,7,8a-trimethyl-hexa-hydro-thiazolo[3,2-c]pyrimidine-5-thione has been reported, and this compound has shown analgesic and anti-inflammatory properties. openmedicinalchemistryjournal.com
The synthesis of these fused systems often involves the reaction of a thiazolidine derivative with a suitable pyrimidine precursor. For example, new 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters have been synthesized by reacting 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and benzaldehydes in a single step. derpharmachemica.com
Construction of Hybrid Heterocyclic Compounds
Hybrid heterocyclic compounds incorporate two or more different heterocyclic rings within the same molecule. The synthesis of such compounds is a strategy to develop new molecules with potentially enhanced biological activities. frontiersin.org 1,3-Thiazolidinone moieties have been integrated with other heterocyclic systems like chloroquine (B1663885) to create hybrid compounds. frontiersin.org
Another example involves the synthesis of novel thiazole-bearing heterocycles through 1,3-dipolar cycloaddition reactions. mdpi.com The starting materials for these syntheses can be varied to produce a diverse range of hybrid molecules. For instance, new heterocyclic compounds containing thiazolidine, pyrazole, pyridine, and chromene rings have been synthesized from 4-amino-N-(thiazol-2-yl)benzenesulfonamide. mdpi.com
Coordination Chemistry and Metal Complexation
The nitrogen and sulfur atoms within the 1,3-thiazolidine ring provide potential coordination sites for metal ions. This has led to the exploration of this compound derivatives as ligands in coordination chemistry. conicet.gov.arbeilstein-journals.org The resulting metal complexes can exhibit interesting structural and electronic properties. beilstein-journals.org
Studies have shown that ligands containing the thiazolidine framework can form complexes with various transition metals. researchgate.netresearchgate.net For example, a derivative, N-(2-hydroxyphenyl)-C-(3′-carboxy-2′-hydroxyphenyl)thiazolidin-4-one, acts as a dibasic tridentate OOS donor ligand, forming monomeric coordination compounds with Mn(II), Cu(II), Zn(II), Fe(III), and Mo(VI) ions. researchgate.net The geometry of these complexes varies, with suggestions of square-planar, tetrahedral, and octahedral structures. researchgate.net The coordination of these ligands occurs through the nitrogen and sulfur atoms, forming a chelate ring with the metal ion. researchgate.net
Applications in Analytical Chemistry
Derivatives of 1,3-thiazolidin-2-one have found applications as analytical reagents for the determination of metal ions. researchgate.net For example, 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one has been utilized as a reagent for the voltammetric determination of platinum(IV). researchgate.net The method is based on the catalytic hydrogen currents generated by the platinum complex. researchgate.net
Similarly, this reagent has been used for the spectrophotometric determination of ruthenium(IV). researchgate.net The formation of a stable colored complex between the reagent and the metal ion allows for its quantification. researchgate.net These methods demonstrate the potential of 1,3-thiazolidin-2-one derivatives in the development of sensitive and selective analytical procedures for trace metal analysis. researchgate.netd-nb.info
Potential in Advanced Materials
The heterocyclic scaffold of 1,3-thiazolidine, particularly in its 1,3-thiazolidine-2-thione tautomeric form, serves as a versatile building block for the development of advanced functional materials. The presence of sulfur and nitrogen atoms provides unique coordination sites and reactivity, enabling its incorporation into coordination polymers, functional composites, and sensing materials. Research has explored its utility in creating materials with novel optical, electronic, and antimicrobial properties.
Coordination Polymers
1,3-Thiazolidine-2-thione is an effective ligand for the synthesis of coordination polymers, where it binds to metal centers to form extended one-, two-, or three-dimensional networks. These materials are of significant interest for their potential applications in luminescence, electronics, and magnetism.
One notable example involves the direct reaction of 1,3-thiazolidine-2-thione with copper(I) thiocyanate (B1210189), which yields a two-dimensional polymer with the formula [Cu(SCN)(C₃H₅NS₂)]n. iucr.orgresearchgate.net In this structure, the copper atoms are tetrahedrally coordinated by the sulfur and nitrogen atoms of the thiocyanate ions and the thione sulfur atom of the 1,3-thiazolidine-2-thione ligand, creating an infinite polymeric sheet. iucr.org
Furthermore, functionalized thiazolidine-2-thiones have been used to construct novel coordination polymers. The synthesis of 1D coordination polymers using a ferrocene-functionalized ligand, 3-ferrocenylmethyl-thiazolidine-2-thione, with copper(I) and silver(I) salts has been reported. rsc.org These polymers exhibit interesting structural motifs and possess semiconductor properties, as indicated by band gap calculations from solid-state UV-vis spectroscopy. rsc.org
| Polymer Compound | Metal Center(s) | Ligand(s) | Dimensionality | Potential Application | Reference |
|---|---|---|---|---|---|
| [Cu(SCN)(C₃H₅NS₂)]n | Copper(I) | 1,3-Thiazolidine-2-thione, Thiocyanate | 2D | Luminescent, Electrical, or Magnetic Materials | iucr.orgresearchgate.net |
| [CuCN(L)]n (FcCuCN) | Copper(I) | 3-Ferrocenylmethyl-thiazolidine-2-thione (L), Cyanide | 1D | Semiconductors | rsc.org |
| [AgCN(L)]n (FcAgCN) | Silver(I) | 3-Ferrocenylmethyl-thiazolidine-2-thione (L), Cyanide | 1D | Semiconductors | rsc.org |
| [{CuI(L)}₂]n·nCHCl₃ (FcCuI) | Copper(I) | 3-Ferrocenylmethyl-thiazolidine-2-thione (L), Iodide | 1D | Semiconductors | rsc.org |
Functional Polymer Composites and Nanomaterials
The thiazolidine scaffold can be incorporated into larger polymer systems or formulated as nanoparticles to create advanced composite materials. These composites often leverage the inherent biological activity of thiazolidine derivatives to impart specific functionalities, such as antimicrobial or antifouling properties.
Researchers have developed polymeric systems by loading 1,3-dimethylxanthine derivatives containing a thiazolidin-4-one scaffold into chitosan (B1678972) microparticles. mdpi.com The resulting composite material demonstrated significant antifungal and antioxidant effects, suggesting potential applications in multifunctional food packaging. mdpi.com
In another application, nanoparticles (TNPs) of 2-substituted phenyl-1,3-thiazolidine-4-carboxylic acid derivatives were synthesized and used to functionalize aramid-based polypropylene (B1209903) composite membranes. rsc.org These TNP-based polymeric membranes exhibited excellent antifouling properties and potent antimicrobial activity against bacteria like E. coli, making them promising candidates for water treatment and disinfection applications. rsc.org The study found that nanoparticles of the nitro-substituted thiazolidine derivative were particularly effective. rsc.org
| Material Type | Thiazolidine Derivative | Matrix/Substrate | Key Functionality | Potential Application | Reference |
|---|---|---|---|---|---|
| Functional Microparticles | 1,3-Dimethylxanthine-thiazolidin-4-one | Chitosan | Antifungal, Antioxidant | Food Packaging | mdpi.com |
| Functionalized Composite Membrane | Nanoparticles of 2-phenyl-1,3-thiazolidine-4-carboxylic acid derivatives | Aramid-Polypropylene | Antimicrobial, Antifouling | Water Treatment | rsc.org |
Optical Sensing Materials
The unique electronic characteristics of the thiazolidine ring have been harnessed to create materials for optical sensing. mdpi.com By functionalizing the thiazolidine heterocycle into an ionic liquid structure, researchers have developed novel sensors for metal ions.
A study detailed the synthesis of thiazolidine-functionalized chiral ionic liquids (CILs) derived from L-cysteine. mdpi.comresearchgate.net These CILs were found to exhibit intrinsic luminescence. This photophysical property was utilized to develop a sensing method for copper(II) ions in a solution. mdpi.comresearchgate.net The interaction between the CILs and copper(II) ions resulted in a quenching of the fluorescence, with a clear linear relationship between the optical response and the metal ion concentration. mdpi.com This work highlights the potential of using thiazolidine-based materials as highly sensitive optical sensors for trace metal ion detection. mdpi.comresearchgate.net
| Material | Sensing Mechanism | Target Analyte | Key Finding | Reference |
|---|---|---|---|---|
| Thiazolidine-functionalized chiral ionic liquids (CILs) | Fluorescence Quenching / UV-Vis Spectroscopy | Copper(II) ions | Demonstrated a robust linear relationship between optical response and metal ion concentration, enabling sensitive detection. | mdpi.comresearchgate.net |
Current Research Trends and Future Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of the 1,3-thiazolidine core is a focal point of extensive research, with efforts directed towards improving efficiency, accessibility, and substrate scope. A key intermediate, N-tert-butoxycarbonyl-1,3-thiazolidine-2-ol, has been successfully synthesized from L-cysteine methylester hydrochloride, serving as a gateway to more complex molecules like 1,3-thiazolidine purine (B94841) nucleosides. researchgate.net A general synthetic pathway involves the reaction of cysteine or other thiols with aldehydes or ketones, often in the presence of a catalyst. ontosight.ai
While direct syntheses of 1,3-thiazolidin-2-ol are established, significant research has also been dedicated to its thione and one analogs due to their synthetic utility. These parallel studies offer insights into the reactivity of the thiazolidine (B150603) scaffold. For instance, 1,3-thiazolidine-2-thiones are commonly prepared by reacting β-amino alcohols with carbon disulfide in a strongly basic medium. orgsyn.org More recent, efficient methods have been developed to avoid harsh conditions.
| Target Compound Class | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| N-Boc-1,3-thiazolidin-2-ol | L-cysteine methylester hydrochloride | Not specified | researchgate.net |
| 1,3-Thiazolidine-2-thiones | β-amino alcohols | Carbon disulfide, Potassium hydroxide, Ethanol (B145695)/Water | orgsyn.org |
| 1,3-Thiazolidine-2-thiones | β-amino alcohols | Potassium ethylxanthate, Ethanol | organic-chemistry.org |
| 1,3-Thiazolidine-2-thiones | Aziridines | Carbon disulfide (CS2), Lanthanide amide catalysts | organic-chemistry.org |
| 1,3-Thiazolidine-2-thiones | α-tertiary propargylamines | Carbon disulfide (CS2), DABCO (catalyst), Solvent-free | acs.org |
Exploration of Stereoselective Syntheses
A major thrust in thiazolidine chemistry is the development of stereoselective reactions, largely driven by the use of chiral thiazolidine derivatives as auxiliaries. N-acyl-1,3-thiazolidine-2-thiones and -ones, derived from enantiomerically pure amino acids, have proven to be powerful tools in asymmetric synthesis. orgsyn.orgorgsyn.org
These auxiliaries facilitate highly diastereoselective aldol (B89426) reactions. The formation of titanium enolates from N-acyl thiazolidinethiones and their subsequent reaction with acetals and aldehydes allows for the construction of anti α-alkyl-β-alkoxy carboxylic derivatives with excellent stereocontrol. orgsyn.org Similarly, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one condenses with aryl aldehydes to produce 'Evans syn' aldol adducts with high diastereoselectivity. scielo.org.mx
More recently, catalytic asymmetric methods have emerged. A notable example is the direct asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II)-Tol-BINAP complex, which yields anti aldol adducts with outstanding stereocontrol (dr >95:5, ee 99%). nih.gov
| Thiazolidine Derivative | Reaction Type | Key Reagents | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Aldol Addition | TiCl4, DIPEA | 73:27 to 97:3 dr | scielo.org.mx |
| N-acyl-4-isopropyl-1,3-thiazolidine-2-thione | Aldol Addition | Titanium enolates | Highly diastereoselective | orgsyn.org |
| N-azidoacetyl-1,3-thiazolidine-2-thione | Asymmetric Aldol Addition | [(S)-Tol-BINAP]NiCl2, TIPSOTf | >95:5 dr, 99% ee | nih.gov |
Advanced Computational Modeling for Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the structural and electronic properties of 1,3-thiazolidine derivatives. These studies provide deep insights that guide experimental design and help rationalize observed reactivity. dergipark.org.trresearchgate.net DFT calculations are employed to determine optimal molecular geometries, global reactivity descriptors like HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) maps, which identify nucleophilic and electrophilic sites within a molecule. dergipark.org.trresearchgate.net
For example, theoretical studies on (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide (HTBH) have been used to explore its molecular structure, reactivity, and potential nonlinear optical properties. dergipark.org.trresearchgate.net Other computational studies have focused on predicting the lipophilicity (logP) of 2-thioxo-1,3-thiazolidin-4-one derivatives, a critical parameter for drug-likeness. oup.com Furthermore, DFT has been used to investigate the mechanisms of the free radical scavenging activity of benzofuran-thiazolidinone derivatives, indicating that the preferred pathway (e.g., Hydrogen Atom Transfer) can depend on the solvent environment. nih.gov
| Compound Class | Computational Method | Properties Investigated | Key Finding | Reference |
|---|---|---|---|---|
| (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | DFT (B3LYP/6-311G(d,p)) | Geometry, MEP, NLO properties, Reactivity | MEP map identified O atoms as most nucleophilic regions. | dergipark.org.trresearchgate.net |
| Imidazotriazole-based thiazolidinone | DFT (ωB97XD) | Relative stability and reactivity | Provided insights for inhibitor development. | mdpi.com |
| Benzofuran-1,3-thiazolidin-4-one derivatives | DFT (B3LYP/6-311G) | Radical scavenging mechanisms (HAT, SPLET) | HAT mechanism is favored in gas phase/non-polar solvents. | nih.gov |
| 2-Thioxo-1,3-thiazolidin-4-one derivatives | HyperChem, VCCLab | Lipophilicity (logP) | Compared experimental RM values with calculated logP. | oup.com |
Expanding the Scope of Synthetic Transformations
A significant area of research involves using the 1,3-thiazolidine ring as a versatile synthetic intermediate that can be transformed into various other functionalities. The N-tert-butoxycarbonyl-1,3-thiazolidine-2-ol intermediate, for instance, undergoes tetrabutylammonium (B224687) fluoride (B91410) (TBAF) induced coupling with protected purines to afford N-9 substituted purine nucleosides with high regioselectivity. researchgate.net
The chiral auxiliaries based on thiazolidine-2-thiones and -ones are valued not only for the stereocontrol they impart but also for the ease of their removal. nih.gov The N-acyl bond is susceptible to cleavage by various nucleophiles, allowing the newly formed, enantiomerically pure stereocenters to be incorporated into a wide array of final products. For example, aldol adducts derived from N-azidoacetyl-1,3-thiazolidine-2-thione can be readily converted into the corresponding alcohols, β-keto esters, methyl esters, and amides under mild conditions. nih.gov This facile removal is a critical feature that enhances the synthetic utility of the auxiliary. orgsyn.orgscielo.org.mx Additionally, the conversion between different oxidation states of the C2 carbon, such as the transformation of 1,3-thiazolidine-2-thiones into 1,3-thiazolidin-2-ones, further broadens the synthetic possibilities. researchgate.net
Discovery of New Applications in Synthetic Methodologies
The unique reactivity of the 1,3-thiazolidine scaffold continues to inspire new applications in synthetic organic chemistry. Beyond their established role in classic aldol reactions, these heterocycles are being employed in more complex and powerful synthetic strategies.
The use of titanium enolates derived from N-acyl thiazolidinethiones has been extended to highly diastereoselective C-glycosidation reactions, providing a modular route to 1'-methyl-substituted C-glycosides. orgsyn.org Furthermore, achiral N-acyl thiazolidine derivatives are now being used in conjunction with chiral catalysts to achieve high enantioselectivity. For example, achiral N-propanoyl-1,3-thiazolidine-2-thione has been shown to be an effective substrate in enantioselective aldol reactions catalyzed by a chiral nickel(II) complex. orgsyn.org
Thiazolidine derivatives are also key components in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. organic-chemistry.org A one-pot, copper-catalyzed reaction between primary amines, ketones, terminal alkynes, and isothiocyanates provides straightforward access to thiazolidin-2-imines, demonstrating a modular and sustainable approach to this heterocyclic system. nih.govacs.org
Q & A
Q. What are the common synthetic routes for 1,3-thiazolidin-2-ol, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves cyclocondensation reactions between primary amines and mercaptoacetic acid derivatives. For example, reacting a β-amino alcohol with carbon disulfide under basic conditions can yield the heterocyclic core. Optimization includes controlling temperature (e.g., reflux in ethanol), catalyst selection (e.g., acetic acid), and stoichiometric ratios. TLC monitoring (as in ) ensures reaction progression, while recrystallization in polar solvents like ethanol improves purity. Yield optimization may require iterative adjustments to solvent polarity and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Key techniques include:
- NMR : H NMR shows resonances for the NH proton (δ 5.5–6.5 ppm) and methylene groups adjacent to sulfur (δ 3.0–4.0 ppm). C NMR identifies the carbonyl carbon (C2) at ~170 ppm.
- IR : A strong absorption band near 1650–1700 cm corresponds to the C=O stretch.
- Mass spectrometry (MS) : Molecular ion peaks [M+H] confirm molecular weight, while fragmentation patterns validate the heterocyclic structure. Cross-referencing with X-ray crystallography (via SHELX software, ) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?
Q. What computational methods are recommended for studying the conformational dynamics of this compound in solution versus solid-state environments?
Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) model solution-phase flexibility, while periodic boundary condition (PBC) simulations replicate crystal-packing effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) compare energy-minimized conformers with X-ray structures ( ). Solvent effects are incorporated via implicit solvation models (e.g., PCM), and nuclear Overhauser effect (NOE) data from NMR experiments validate simulated conformers .
Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?
The electron-withdrawing carbonyl group at C2 polarizes the thiazolidine ring, enhancing electrophilicity at C4 and C5. Hammett studies (σ values) quantify substituent effects on reaction rates, while Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites. For example, electron-donating groups at C4 increase reactivity toward alkyl halides, as shown in derivatives with antimicrobial activity ( ). Kinetic isotopic effects (KIEs) further elucidate transition-state interactions .
Q. What strategies can be employed to analyze and mitigate batch-to-batch variability in the synthesis of this compound derivatives?
Variability often stems from impurities in starting materials or inconsistent reaction conditions. Strategies include:
- Quality control : HPLC purity checks (≥95%) and elemental analysis.
- Process optimization : Design of Experiments (DoE) to identify critical parameters (e.g., pH, temperature).
- In-line monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress in real time. Referencing synthetic protocols from and ensures reproducibility, while statistical tools (e.g., ANOVA) quantify variability sources .
Notes
- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
- References align with evidence IDs provided, ensuring traceability and academic integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
